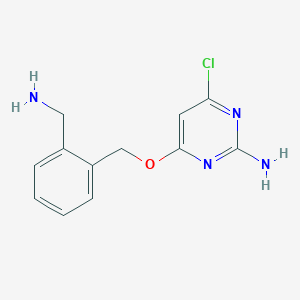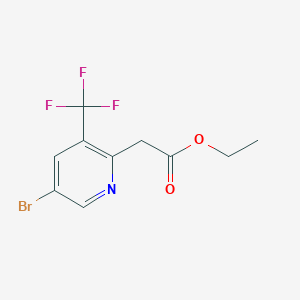
H-D-Lys(2-chloro-Z)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-D-Lys(2-chloro-Z)-OH: is a synthetic derivative of lysine, an essential amino acid. This compound is characterized by the presence of a 2-chloro-Z protecting group on the lysine residue. It is primarily used in peptide synthesis and various biochemical applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Lys(2-chloro-Z)-OH typically involves the protection of the lysine amino group with a 2-chloro-Z group. This can be achieved through a series of chemical reactions, including the use of protecting agents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the selective protection of the lysine residue.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the removal of protecting groups, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: H-D-Lys(2-chloro-Z)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the lysine residue.
Substitution: The 2-chloro-Z group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lysine derivatives, while substitution reactions can produce various lysine analogs with different functional groups.
科学的研究の応用
Chemistry: H-D-Lys(2-chloro-Z)-OH is widely used in peptide synthesis as a building block for creating complex peptides and proteins. Its unique protecting group allows for selective deprotection and modification of the lysine residue.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It serves as a model compound for investigating the role of lysine residues in biological systems.
Medicine: this compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to be selectively modified makes it a valuable tool for creating targeted drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and pharmaceuticals.
作用機序
The mechanism of action of H-D-Lys(2-chloro-Z)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The 2-chloro-Z protecting group can be selectively removed under specific conditions, allowing the lysine residue to participate in biochemical reactions. This selective deprotection is crucial for the compound’s role in peptide synthesis and modification.
類似化合物との比較
H-D-Lys(Z)-OH: A similar compound with a Z protecting group instead of a 2-chloro-Z group.
H-D-Lys(2,4-dichloro-Z)-OH: A derivative with additional chlorine atoms on the protecting group.
H-D-Lys(Cl-Z)-OH: Another variant with a different chlorine substitution pattern.
Uniqueness: H-D-Lys(2-chloro-Z)-OH is unique due to its specific 2-chloro-Z protecting group, which offers distinct chemical properties and reactivity compared to other lysine derivatives. This uniqueness makes it particularly valuable in selective peptide synthesis and modification.
特性
IUPAC Name |
2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQVFPIEKSYHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(Difluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13649913.png)

![1,1'-[(1R)-4,4'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B13649920.png)
![Methyl imidazo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13649922.png)
![2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole](/img/structure/B13649925.png)
![(4'-(Trimethylsilyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13649932.png)


![Methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13649950.png)


![tert-butyl 4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13649976.png)
